
2,5-Dimethylaniline
Overview
Description
2,5-Dimethylaniline (2,5-DMA), also known as 2,5-xylidine (IUPAC name: this compound), is an aromatic amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. It exists as a colorless to yellow liquid under standard conditions, with a melting point of 15°C and a boiling point of 218°C . Key applications include its use as a precursor in synthesizing dyes, pigments, antioxidants, pharmaceuticals, and hyperbranched conjugated polymers for optoelectronic devices . Additionally, 2,5-DMA enhances laccase enzyme activity in fungi, which is critical for biodegradation processes .
Preparation Methods
2,5-Xylidine is typically synthesized through a two-step process involving nitration of the corresponding xylene followed by reduction of the nitroxylene . The nitration step involves the reaction of xylene with nitric acid, producing nitroxylene. This intermediate is then reduced to 2,5-xylidine using catalytic hydrogenation or reduction with hydrochloric acid and iron . Industrial production methods often employ continuous flow synthesis, which enhances mass transfer and product selectivity .
Chemical Reactions Analysis
2,5-Xylidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group in nitroxylene is reduced to an amino group to form 2,5-xylidine.
Common reagents used in these reactions include nitric acid for nitration and hydrogen gas or hydrochloric acid with iron for reduction . Major products formed from these reactions include various dyes and pigments .
Scientific Research Applications
2,5-Xylidine has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: It is employed in the study of enzyme induction and metabolic pathways.
Medicine: Derivatives of 2,5-xylidine are used in the production of pharmaceuticals.
Industry: It is used in the manufacture of antioxidants, agrochemicals, and other organic chemicals
Mechanism of Action
The mechanism of action of 2,5-xylidine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to induce the production of laccase in fungi, which is an enzyme involved in the oxidation of phenolic compounds . The pathways involved include the proliferation of the endoplasmic reticulum and enzyme induction .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Dimethylaniline isomers differ in the positions of methyl substituents on the benzene ring, leading to variations in physicochemical properties and reactivity:
Isomer | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Structural Features |
---|---|---|---|---|
2,5-DMA | 121.18 | 218 | 15 | Methyl groups at positions 2 and 5 (para) |
2,6-DMA | 121.18 | 214–217¹ | 10–12 | Methyl groups at positions 2 and 6 (ortho) |
2,4-DMA | 121.18 | 214–216² | 16–18 | Methyl groups at positions 2 and 4 (meta) |
3,4-DMA | 121.18 | 245 | 62–64 | Methyl groups at positions 3 and 4 (ortho) |
¹Derived from production methods involving sublimation ; ²Based on supplier data for similar isomers .
Key Observations :
- 2,5-DMA and 2,6-DMA have similar boiling points, but 3,4-DMA exhibits a significantly higher boiling point due to stronger intermolecular interactions from ortho-substituted methyl groups.
- Melting points vary widely; 3,4-DMA is solid at room temperature, whereas others are liquids .
Mutagenicity and Toxicity
Studies on dimethylaniline isomers reveal distinct toxicological profiles:
Key Observations :
- 2,6-DMA is the most hazardous isomer, with clear evidence of nasal cavity carcinogenicity in rodents .
Analytical Challenges
Chromatographic separation of dimethylaniline isomers is challenging due to structural similarities:
- GC/MS Limitations: 2,5-DMA co-elutes with 3,5-DMA and ethylaniline derivatives, complicating quantification . 2,4-DMA and 2,6-DMA cannot be resolved using standard GC methods .
- LC/MS Advantages :
Key Observations :
- 2,5-DMA and 2,6-DMA dominate industrial applications, while others are niche research chemicals.
- Positional isomerism influences reactivity; para-substituted 2,5-DMA is preferred in polymer synthesis due to electronic effects .
Biological Activity
2,5-Dimethylaniline (2,5-DMA) is an aromatic amine widely used in the chemical industry, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. Understanding its biological activity is crucial due to its potential toxicological effects on human health and the environment. This article reviews the biological activity of 2,5-DMA, focusing on its mutagenicity, toxicity, metabolic pathways, and effects observed in various studies.
This compound has the molecular formula C9H13N and a molecular weight of 135.21 g/mol. Its structure features two methyl groups attached to the aniline ring at the 2 and 5 positions, influencing its reactivity and biological effects.
Mutagenicity and Genotoxicity
Research indicates that 2,5-DMA exhibits mutagenic properties. In vitro studies have shown that it can induce DNA damage in various cell lines. For instance, a study demonstrated that treatment with 2,5-DMA resulted in significant increases in reactive oxygen species (ROS) production and DNA strand breaks in AS52 cells, suggesting a mechanism of action involving oxidative stress rather than direct DNA adduct formation .
Table 1: Summary of Mutagenicity Studies on this compound
Study Type | Findings | Reference |
---|---|---|
In vitro (AS52 cells) | Induced ROS and DNA strand breaks | |
In vivo (mice) | Detected DNA adducts in liver and bladder | |
Micronucleus assay | Negative results for bone marrow mutations |
Toxicological Effects
The toxicity profile of 2,5-DMA has been assessed through various animal studies. Notably, hyperkeratosis of the forestomach was observed in rats treated with 2,5-DMA over a 28-day period. Additionally, significant changes in organ weights were noted at higher doses, indicating potential hepatotoxicity .
Table 2: Toxicological Findings from Animal Studies
Metabolism
The metabolic pathways of 2,5-DMA involve N-oxidation and conjugation reactions that lead to the formation of various metabolites. These metabolites can interact with cellular macromolecules and contribute to toxicity. Notably, studies have shown that metabolites can bind to proteins and DNA, forming adducts that may lead to carcinogenic outcomes .
Case Studies
- Carcinogenicity Studies : Long-term feeding studies in rats indicated that exposure to high doses of related dimethylanilines led to increased incidences of tumors in various organs. Although specific data on 2,5-DMA is limited compared to its analogs (e.g., 2,6-DMA), there is concern regarding its potential carcinogenicity based on structural similarities .
- Human Health Observations : In clinical settings involving patients treated with lidocaine (a known metabolite of dimethylanilines), elevated levels of hemoglobin adducts were noted. This suggests that exposure to dimethylanilines may have implications for human health beyond occupational exposure .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2,5-Dimethylaniline in complex matrices?
- Methodology : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely validated for quantification. GC is optimal for volatile derivatives, while HPLC is suitable for polar matrices. Ensure calibration with ≥97% pure standards to minimize interference .
- Key Data :
Technique | Purity Requirement | Application Example |
---|---|---|
GC | ≥97% (GC-grade) | Animal tissue analysis |
HPLC | ≥98% (HPLC-grade) | Pharmaceutical preparations |
Q. How do purity grades of this compound affect experimental reproducibility?
- Methodology : Use "GR" (Guaranteed Reagent) grade (>97% purity) for analytical work to ensure minimal impurities. Lower grades (e.g., "AR" or "CP") may introduce variability in sensitive reactions like electrophilic substitution due to trace contaminants .
- Purity Standards :
Grade | Purity | Use Case |
---|---|---|
GR | >97% | Quantitative analysis, reference standards |
AR | ~95% | Industrial synthesis |
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods for ventilation (airborne concentration <0.01 mmHg at 20°C) and wear nitrile gloves. Store at 0–6°C to prevent degradation. Note its Group 3 IARC classification (not directly carcinogenic but requires caution) .
Advanced Research Questions
Q. How can contradictions in mass spectral data between this compound isomers be resolved?
- Methodology : Monitor ion fragmentation patterns (e.g., (M-CH3)+ vs. (M-H)+) across electron energies (10–30 eV). For this compound, the (M-CH3)+ ion dominates at 20 eV, distinguishing it from 2,4- and 2,6-isomers .
- Key Trend :
Electron Energy (eV) | Dominant Ion (this compound) | Relative Intensity (%) |
---|---|---|
15 | (M-CH3)+ | 65–70 |
25 | (M-H)+ | 40–45 |
Q. What mechanisms explain this compound’s role in enhancing corrosion protection in polymer coatings?
- Methodology : Electrochemical polymerization on metal surfaces forms a passivating layer. In poly(this compound), methyl groups improve hydrophobicity, reducing oxidative degradation. Optimize synthesis in oxalic acid (0.1 M) at 0.5 V vs. Ag/AgCl for uniform film deposition .
Q. How does the solubility profile of this compound influence its environmental fate?
- Methodology : With moderate water solubility (5,300 mg/L at 12°C), it exhibits high soil mobility but degrades via hydroxyl radicals in the atmosphere (half-life ~2 hours). Use solid-phase extraction (SPE) with C18 cartridges for environmental sample recovery .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary between 11°C and 16°C?
- Resolution : Variations arise from purity differences (e.g., 97% vs. 99% grades) and measurement techniques. Differential scanning calorimetry (DSC) at 2°C/min heating rate provides the most accurate value (11.5°C for ≥98% purity) .
Q. Applications in Material Science
Q. How can this compound be utilized in synthesizing light-emitting hyperbranched polymers?
- Methodology : Incorporate as a terminal electron-donating group in Wittig polymerization. For example, polymers with this compound terminals exhibit tunable photoluminescence (λ_em = 450–500 nm) and enhanced hole-transport properties .
Q. Toxicological Considerations
Q. What metabolic pathways are implicated in this compound toxicity?
Properties
IUPAC Name |
2,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-3-4-7(2)8(9)5-6/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWZNBNDMFLQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
Record name | 2,5-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
105898-70-2, 51786-53-9 (hydrochloride) | |
Record name | Poly(2,5-dimethylaniline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105898-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Xylidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3026306 | |
Record name | 2,5-Dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW TO ORANGE LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |
Record name | 2,5-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 MM HG, 218 °C | |
Record name | 2,5-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-Xylidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,5-XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
201 °F (NTP, 1992), 93 °C | |
Record name | 2,5-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Sol in ether, carbon tetrachloride, SLIGHTLY SOL IN ETHANOL, Soluble in oxygenated solvents., 5600 mg/l at 12 °C in water, Solubility in water, g/100ml at 18 °C: 0.5 | |
Record name | 2,5-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-Xylidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,5-XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.979 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9790 @ 21 °C/4 °C, Relative density (water = 1): 0.98 | |
Record name | 2,5-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.19 | |
Record name | 2,5-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
16.5 mmHg at 72 °F ; 31.4 mmHg at 103.1 °F; 109.0 mmHg at 155.3 °F (NTP, 1992), 0.15 mm Hg at 25 °C, Vapor pressure, kPa at 96 °C: 1.3 | |
Record name | 2,5-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
YELLOW LEAF FROM PETROLEUM ETHER, Colorless to yellow oil, Yellow liquid or solid | |
CAS No. |
95-78-3 | |
Record name | 2,5-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-Dimethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Xylidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Xylidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,5-Dimethylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-xylidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5 Xylidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-XYLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWK0W8DA04 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,5-XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
59.9 °F (NTP, 1992), 15.5 °C | |
Record name | 2,5-XYLIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-Xylidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,5-XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.